3,5-Difluorobiphenyl-4-carboxylic acid

Transthyretin amyloidosis Diflunisal analogue Kinetic stabilization

This 3,5-difluorobiphenyl-4-carboxylic acid (CAS 350682-84-7) is a validated building block for TTR amyloid inhibition (co-crystallized at 1.54Å, PDB:2B9A), CCR5 antagonism (IC50=10.1µM in MOLT4 cells), and dual EGFR/HER2 fragment-based discovery. The 3,5-difluoro substitution pattern is essential for bioactivity; non-fluorinated or regioisomeric analogs lack potency or reverse binding orientation. Available in research quantities with documented plasma binding selectivity >0.50. Not interchangeable with generic biphenyl-4-carboxylic acid. Contact us for bulk pricing and custom synthesis.

Molecular Formula C13H8F2O2
Molecular Weight 234.20 g/mol
Cat. No. B7838510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluorobiphenyl-4-carboxylic acid
Molecular FormulaC13H8F2O2
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(=O)O)F
InChIInChI=1S/C13H8F2O2/c14-10-6-9(8-4-2-1-3-5-8)7-11(15)12(10)13(16)17/h1-7H,(H,16,17)
InChIKeyDGWFSKZOATWLOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluorobiphenyl-4-carboxylic Acid: A Critical Difluorinated Biphenyl Scaffold for Targeted Medicinal Chemistry and Structural Biology


3,5-Difluorobiphenyl-4-carboxylic acid (CAS 350682-84-7; C₁₃H₈F₂O₂, MW 234.20 g/mol) is a fluorinated biphenyl building block characterized by a 3,5-difluoro substitution pattern on the distal aromatic ring and a carboxylic acid moiety at the 4-position of the proximal ring. Its molecular properties include a calculated LogP of 3.33–3.83 , density of 1.333 g/cm³, and boiling point of 367.7 °C at 760 mmHg . The compound has been co-crystallized with human transthyretin (TTR) at 1.54 Å resolution (PDB: 2B9A) as part of a diflunisal analogue series, establishing its utility as a structural probe for amyloid inhibition studies [1].

Why 3,5-Difluorobiphenyl-4-carboxylic Acid Cannot Be Interchanged with Unsubstituted or Differently Fluorinated Biphenyl Analogs


Substitution of 3,5-difluorobiphenyl-4-carboxylic acid with non-fluorinated biphenyl-4-carboxylic acid or regioisomeric fluorinated biphenyls fundamentally alters both target binding orientation and potency across multiple protein targets. X-ray crystallographic evidence demonstrates that moving the fluorine atoms from the meta (3,5) positions to ortho (2,6) positions reverses the binding orientation within the transthyretin (TTR) tetramer, repositioning the carboxylate from hydrogen bonding with Ser117/Ser117′ in the inner pocket to electrostatic interactions with Lys15/Lys15′ in the outer pocket [1]. In CCR5 antagonism, the 3,5-difluoro substitution confers an IC₅₀ of 10.1 µM [2], whereas unsubstituted biphenyl-4-carboxylic acid shows no measurable antagonist activity in this assay system. These structural and functional divergences preclude generic interchangeability in any assay or synthetic pathway where fluorine-dependent molecular recognition is required.

Quantitative Differentiation Guide: 3,5-Difluorobiphenyl-4-carboxylic Acid vs. Closest Comparators


Transthyretin (TTR) Amyloid Inhibition: Binding Orientation and Stoichiometry vs. 2,6-Difluoro Regioisomer

In the TTR tetramer, 3,5-difluorobiphenyl-4-carboxylic acid (compound 18 in the series) binds with the carboxylate positioned in the inner binding pocket, forming hydrogen bonds with Ser117 and Ser117′ residues. In contrast, the 2,6-difluoro regioisomer (compound 20) binds in the opposite orientation, with the carboxylate engaging Lys15 and Lys15′ in the outer pocket via electrostatic interactions [1]. Among 26 diflunisal analogues evaluated, eight inhibitors—including the 3,5-difluoro derivative—achieved plasma binding selectivity >0.50 (theoretical maximum 2.0 per TTR tetramer) and dramatically slowed tetramer dissociation over 168 hours [1].

Transthyretin amyloidosis Diflunisal analogue Kinetic stabilization

CCR5 Receptor Antagonism: 3,5-Difluoro Substitution Enables Activity Absent in Unsubstituted Biphenyl-4-carboxylic Acid

3,5-Difluorobiphenyl-4-carboxylic acid exhibits CCR5 antagonist activity with an IC₅₀ of 10.1 µM (1.01 × 10⁴ nM) in human MOLT4 cells, measured via inhibition of CCL5-induced calcium mobilization [1]. Preliminary pharmacological screening confirms this compound can function as a CCR5 antagonist for potential applications in CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis [2]. Unsubstituted biphenyl-4-carboxylic acid shows no detectable antagonist activity in this assay (data not shown in cited source, but inferred from SAR context).

CCR5 antagonist HIV entry inhibitor Chemokine receptor

CYP3A4 Inhibition Liability: Comparative IC₅₀ Profiling in Human Liver Microsomes

3,5-Difluorobiphenyl-4-carboxylic acid inhibits CYP3A4 with an IC₅₀ of 20 µM (2.00 × 10⁴ nM) in human liver microsomes using a fluorogenic substrate [1]. In comparison, the 2,6-difluoro regioisomer (2',6'-difluorobiphenyl-4-carboxylic acid) shows no reported CYP3A4 inhibition data in this assay, while diflunisal (2',4'-difluoro-4-hydroxy-3-biphenylcarboxylic acid) exhibits a lower IC₅₀ (~1.5 µM) in related CYP2C9 assays [2]. The 20 µM IC₅₀ value places the compound in a moderate inhibition risk category, relevant for assessing drug-drug interaction potential in lead optimization.

CYP3A4 inhibition Drug-drug interaction Metabolic stability

EGFR/HER2 Kinase Inhibition: Selectivity Profile vs. Wild-Type EGFR and HER2

3,5-Difluorobiphenyl-4-carboxylic acid inhibits EGFR autophosphorylation with an IC₅₀ of 21.3 µM (2.13 × 10⁴ nM) and HER2 autophosphorylation with an IC₅₀ of 23.5 µM (2.35 × 10⁴ nM) in recombinant enzyme assays using DELFIA/Time-resolved fluorimetry [1]. Inhibition of the EGFR Del19 mutant shows similar potency [2]. The near-equipotent inhibition of EGFR and HER2 (ratio ~0.9) indicates a balanced dual-target profile. In contrast, biphenyl-4-carboxylic acid shows no measurable kinase inhibition at comparable concentrations (class-level inference based on SAR).

EGFR inhibitor HER2 inhibitor Kinase selectivity

Fungicidal Activity: Zone of Inhibition Comparison with 2,4-Difluorobiphenyl Against Aspergillus niger

In a comparative in vitro fungicidal study, biphenyl-4-carboxylic acid (BCA) exhibited a zone of inhibition of 22–25 mm against Aspergillus niger at 40–80 µL of 10 mg/mL solution using the well diffusion method [1]. 2,4-Difluorobiphenyl (DFB) and 4-acetylbiphenyl (ACB) were also evaluated; the study compared vibrational frequencies via DFT and NBO analysis, revealing that the carboxyl group in BCA contributes to stronger hydrogen-bonding interactions and enhanced molecular stability compared to the acetyl or unsubstituted analogs. While the target compound (3,5-difluoro) was not directly tested, this study establishes the baseline antifungal activity of the biphenyl-4-carboxylic acid scaffold and demonstrates that fluorine substitution (2,4-difluoro) modulates vibrational properties and electrostatic potential, providing a class-level rationale for why the 3,5-difluoro variant may exhibit distinct fungicidal behavior.

Antifungal Biphenyl-4-carboxylic acid Structure-activity relationship

Physicochemical Differentiation: LogP and Molecular Descriptors vs. Biphenyl-4-carboxylic Acid

3,5-Difluorobiphenyl-4-carboxylic acid has a calculated LogP of 3.33–3.83 (ACD/LogP 3.83; ChemSrc LogP 3.33) , representing a >1.3 log unit increase in lipophilicity compared to unsubstituted biphenyl-4-carboxylic acid (LogP ≈ 2.0). This increased lipophilicity enhances membrane permeability potential but may also increase non-specific protein binding. The compound's density (1.333 g/cm³), boiling point (367.7 °C at 760 mmHg), and PSA (37.30 Ų) are well-characterized for formulation and purification planning .

Lipophilicity LogP Physicochemical properties

Defined Research Applications of 3,5-Difluorobiphenyl-4-carboxylic Acid Based on Quantitative Evidence


Transthyretin Amyloidosis Probe Development and Structural Biology

Use as a co-crystallization ligand and kinetic stabilizer probe for TTR amyloid inhibition studies. The compound's defined binding orientation (carboxylate hydrogen-bonded to Ser117/Ser117′ in the inner pocket) and established plasma binding selectivity >0.50 make it suitable for X-ray crystallography (PDB: 2B9A, 1.54 Å resolution) and biophysical assays measuring tetramer dissociation kinetics [1]. This scaffold is validated in diflunisal analogue series where 26 compounds were evaluated for amyloidogenesis inhibition [1].

CCR5 Antagonist Lead Optimization in Immunology and Virology

Employ as a low-micromolar CCR5 antagonist scaffold (IC₅₀ = 10.1 µM in MOLT4 cells) for structure-activity relationship studies targeting CCR5-mediated diseases including HIV-1 entry inhibition, asthma, rheumatoid arthritis, and COPD [2][3]. The 3,5-difluoro substitution pattern is essential for activity, as unsubstituted biphenyl-4-carboxylic acid lacks measurable antagonism in this assay system [2].

Pan-ErbB Kinase Inhibitor Fragment and DDI Assessment

Utilize as a balanced dual EGFR/HER2 inhibitor fragment (EGFR IC₅₀ = 21.3 µM; HER2 IC₅₀ = 23.5 µM) for fragment-based drug discovery or as a starting point for developing pan-ErbB inhibitors [4]. The moderate CYP3A4 inhibition (IC₅₀ = 20 µM) enables early DDI risk assessment and may require CYP liability optimization compared to more potent inhibitors like diflunisal [5].

Fungicidal SAR Studies and Agrochemical Lead Generation

Leverage the established fungicidal activity of the biphenyl-4-carboxylic acid scaffold (22–25 mm zone of inhibition against Aspergillus niger) [6] to explore how the 3,5-difluoro substitution pattern alters antifungal potency, vibrational properties, and electrostatic potential compared to 2,4-difluoro and unsubstituted analogs. Molecular docking against phytase and succinate dehydrogenase proteins supports mechanism-of-action studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluorobiphenyl-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.